molecular formula C18H21FN4O3S B2694553 Ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946284-54-4

Ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2694553
CAS RN: 946284-54-4
M. Wt: 392.45
InChI Key: IXSYGCAWLWCOSX-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. The structure suggests the presence of a piperazine ring, which is a common feature in many pharmaceuticals, and a fluorophenyl group, which can contribute to the lipophilicity and metabolic stability of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a fluorophenyl group, and a carbamate group. These functional groups could potentially allow for various interactions with biological targets .


Chemical Reactions Analysis

As a carbamate derivative, this compound could potentially undergo hydrolysis to yield an alcohol and an amine. The presence of the fluorine atom might also have implications for the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its absorption and distribution in the body .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, including compounds related to Ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate. These compounds exhibited antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity against test microorganisms Başoğlu, S., Ulker, S., Alpay‐Karaoglu, S., & Demirbas, N. (2013). Medicinal Chemistry Research.

Thiazole-aminopiperidine Hybrid Analogues

In another study, Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, including Ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate analogues, as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed potent activity in vitro, with one compound displaying significant activity against all tests with minimal cytotoxicity Jeankumar, V. U., et al. (2013). European Journal of Medicinal Chemistry.

Crystal Structure Analysis

A study on the crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, by Faizi et al. (2016), provided insights into the conformation and dihedral angles formed between the piperazine ring and the benzene ring. This research contributes to the understanding of the structural aspects of similar compounds Faizi, M. S., Ahmad, M., & Golenya, I. A. (2016). Acta Crystallographica Section E: Crystallographic Communications.

Antimicrobial Activity of Carbazole Derivatives

Sharma et al. (2014) synthesized novel carbazole derivatives, demonstrating significant antibacterial and antifungal activity, indicating the potential for these compounds in antimicrobial applications Sharma, D., Kumar, N., & Pathak, D. (2014). Journal of The Serbian Chemical Society.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential applications, and optimization of its physical and chemical properties for improved efficacy and safety .

properties

IUPAC Name

ethyl N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-2-26-18(25)21-17-20-13(12-27-17)11-16(24)23-9-7-22(8-10-23)15-6-4-3-5-14(15)19/h3-6,12H,2,7-11H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSYGCAWLWCOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

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